molecular formula C14H11NO B142957 1-(9H-carbazol-2-yl)ethanone CAS No. 23592-74-7

1-(9H-carbazol-2-yl)ethanone

Cat. No.: B142957
CAS No.: 23592-74-7
M. Wt: 209.24 g/mol
InChI Key: UTQDTPYWVOXWMK-UHFFFAOYSA-N
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Description

1-(9H-carbazol-2-yl)ethanone is an organic compound with the molecular formula C14H11NO It is a derivative of carbazole, which is an aromatic heterocyclic organic compound Carbazole itself is known for its tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring this compound is characterized by the presence of an acetyl group attached to the second position of the carbazole ring

Mechanism of Action

Target of Action

Carbazole derivatives have been synthesized and evaluated as free radical scavengers . This suggests that the compound may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage.

Mode of Action

It is known that carbazole derivatives can act as free radical scavengers . This means that they can donate an electron to a free radical, neutralizing it and preventing it from causing cellular damage. The carbazole group in the compound structure may be responsible for this electron-donating ability.

Biochemical Pathways

By neutralizing free radicals, it could help to prevent oxidative damage to cells and tissues, which is implicated in a variety of diseases including cancer, cardiovascular disease, and neurodegenerative disorders .

Result of Action

The primary result of 2-Acetylcarbazole’s action as a free radical scavenger would be the reduction of oxidative stress in the body. By neutralizing free radicals, it could potentially prevent or mitigate the cellular damage associated with oxidative stress. This could have broad implications for health, as oxidative stress is implicated in a variety of diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-2-yl)ethanone typically involves the acetylation of carbazole. One common method is the Friedel-Crafts acylation, where carbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-carbazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(9H-carbazol-2-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studies have investigated its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other materials with specific optoelectronic properties.

Comparison with Similar Compounds

1-(9H-carbazol-2-yl)ethanone can be compared with other carbazole derivatives such as:

    Carbazole: The parent compound, which lacks the acetyl group.

    3-Acetylcarbazole: A similar compound with the acetyl group attached to the third position.

    N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(9H-carbazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDTPYWVOXWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295953
Record name 2-Acetylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23592-74-7
Record name 23592-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106508
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-acetylcarbazole in the synthesis of quinolinyl-substituted carbazole derivatives?

A1: 2-acetylcarbazole serves as a crucial starting material in the synthesis of quinolinyl-substituted carbazole derivatives []. The research paper describes its use in a Friedländer condensation reaction with 4-phenylquinoline-3-carbaldehyde in the presence of acid. This reaction leads to the formation of either 2-(4-phenylquinolinyl)carbazole or 3,6-bis[2-(4-phenylquinolinyl)]carbazole depending on the starting carbazole derivative used (2-acetylcarbazole or 3,6-diacetylcarbazole, respectively) [].

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